Cas no 1851701-41-1 (1-[(1-Benzothiophen-7-yl)amino]propan-2-ol)

1-[(1-Benzothiophen-7-yl)amino]propan-2-ol is a synthetic organic compound featuring a benzothiophene core linked to a propan-2-ol amine moiety. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in drug synthesis. The benzothiophene scaffold enhances binding affinity in bioactive molecules, while the amino alcohol group offers functionalization potential for further derivatization. Its well-defined molecular architecture ensures consistency in synthetic pathways, making it valuable for research in medicinal chemistry. The compound exhibits stability under standard laboratory conditions, facilitating handling and storage. Its utility lies in enabling the development of novel therapeutic agents, particularly in targeting receptor-specific interactions.
1-[(1-Benzothiophen-7-yl)amino]propan-2-ol structure
1851701-41-1 structure
商品名:1-[(1-Benzothiophen-7-yl)amino]propan-2-ol
CAS番号:1851701-41-1
MF:C11H13NOS
メガワット:207.292021512985
CID:5698845
PubChem ID:131140520

1-[(1-Benzothiophen-7-yl)amino]propan-2-ol 化学的及び物理的性質

名前と識別子

    • EN300-1273494
    • 1851701-41-1
    • 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol
    • 2-Propanol, 1-(benzo[b]thien-7-ylamino)-
    • インチ: 1S/C11H13NOS/c1-8(13)7-12-10-4-2-3-9-5-6-14-11(9)10/h2-6,8,12-13H,7H2,1H3
    • InChIKey: SXHQSANVCDKUNQ-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC2=CC=CC(=C12)NCC(C)O

計算された属性

  • せいみつぶんしりょう: 207.07178521g/mol
  • どういたいしつりょう: 207.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 60.5Ų

じっけんとくせい

  • 密度みつど: 1.268±0.06 g/cm3(Predicted)
  • ふってん: 401.0±20.0 °C(Predicted)
  • 酸性度係数(pKa): 14.74±0.20(Predicted)

1-[(1-Benzothiophen-7-yl)amino]propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1273494-5.0g
1-[(1-benzothiophen-7-yl)amino]propan-2-ol
1851701-41-1
5g
$2110.0 2023-06-08
Enamine
EN300-1273494-10.0g
1-[(1-benzothiophen-7-yl)amino]propan-2-ol
1851701-41-1
10g
$3131.0 2023-06-08
Enamine
EN300-1273494-50mg
1-[(1-benzothiophen-7-yl)amino]propan-2-ol
1851701-41-1
50mg
$587.0 2023-10-02
Enamine
EN300-1273494-100mg
1-[(1-benzothiophen-7-yl)amino]propan-2-ol
1851701-41-1
100mg
$615.0 2023-10-02
Enamine
EN300-1273494-5000mg
1-[(1-benzothiophen-7-yl)amino]propan-2-ol
1851701-41-1
5000mg
$2028.0 2023-10-02
Enamine
EN300-1273494-2500mg
1-[(1-benzothiophen-7-yl)amino]propan-2-ol
1851701-41-1
2500mg
$1370.0 2023-10-02
Enamine
EN300-1273494-0.1g
1-[(1-benzothiophen-7-yl)amino]propan-2-ol
1851701-41-1
0.1g
$640.0 2023-06-08
Enamine
EN300-1273494-0.25g
1-[(1-benzothiophen-7-yl)amino]propan-2-ol
1851701-41-1
0.25g
$670.0 2023-06-08
Enamine
EN300-1273494-0.05g
1-[(1-benzothiophen-7-yl)amino]propan-2-ol
1851701-41-1
0.05g
$612.0 2023-06-08
Enamine
EN300-1273494-250mg
1-[(1-benzothiophen-7-yl)amino]propan-2-ol
1851701-41-1
250mg
$642.0 2023-10-02

1-[(1-Benzothiophen-7-yl)amino]propan-2-ol 関連文献

1-[(1-Benzothiophen-7-yl)amino]propan-2-olに関する追加情報

Comprehensive Overview of 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol (CAS No. 1851701-41-1): Properties, Applications, and Research Insights

In the realm of organic chemistry and pharmaceutical research, 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol (CAS No. 1851701-41-1) has emerged as a compound of significant interest due to its unique structural features and potential applications. This benzothiophene derivative is characterized by a propan-2-ol moiety linked to a benzothiophen-7-yl group via an amino bridge, offering a versatile scaffold for drug discovery and material science. Researchers and industry professionals are increasingly exploring its synthetic pathways, physicochemical properties, and biological activity, aligning with the growing demand for novel heterocyclic compounds in medicinal chemistry.

The compound's molecular structure (C11H13NOS) combines aromaticity with polar functional groups, enhancing its solubility and reactivity. Recent studies highlight its role as a building block for designing small-molecule inhibitors and ligands targeting enzymes or receptors. For instance, its benzothiophene core is analogous to motifs found in FDA-approved drugs, sparking interest in its potential for central nervous system (CNS) therapeutics or anti-inflammatory agents. Such applications resonate with trending topics like neurodegenerative disease research and precision medicine, addressing frequent queries on platforms like PubMed and Google Scholar.

From a synthetic perspective, 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol is typically prepared via nucleophilic substitution reactions between 7-amino-1-benzothiophene and epoxides or haloalkanols. Optimizing yield and purity often involves catalytic methods or green chemistry techniques—a hot topic in sustainable pharmaceutical manufacturing. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound, ensuring compliance with quality control standards demanded by regulatory bodies.

Beyond pharmaceuticals, CAS No. 1851701-41-1 has garnered attention in material science for its potential in organic semiconductors or fluorescent probes. Its conjugated system and electron-rich heterocycle make it a candidate for optoelectronic devices, aligning with searches for next-generation OLED materials. This dual applicability underscores its interdisciplinary relevance, bridging gaps between chemistry, biology, and engineering.

Safety and handling of 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol follow standard laboratory protocols, with no reported extreme hazards. However, researchers emphasize proper ventilation and personal protective equipment (PPE) during synthesis—a reminder consistent with broader discussions on lab safety best practices. As interest grows, suppliers are increasingly listing this compound in catalogs, often under synonyms like 2-Propanol, 1-[(1-benzothien-7-yl)amino]-, catering to diverse nomenclature preferences.

In conclusion, 1-[(1-Benzothiophen-7-yl)amino]propan-2-ol represents a compelling case study in modern chemical innovation. Its multifaceted applications—from drug development to advanced materials—reflect the compound's adaptability to cutting-edge research. For those exploring structure-activity relationships (SAR) or heterocyclic synthesis, this molecule offers fertile ground for discovery, answering frequent search queries like "benzothiophene derivatives in medicine" or "synthetic routes for amino alcohols." As scientific communities prioritize molecular diversity and sustainability, compounds like CAS No. 1851701-41-1 will undoubtedly remain at the forefront of interdisciplinary research.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd